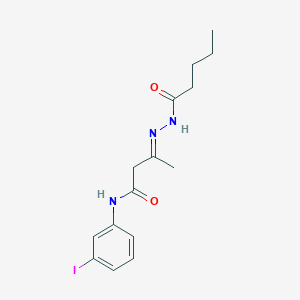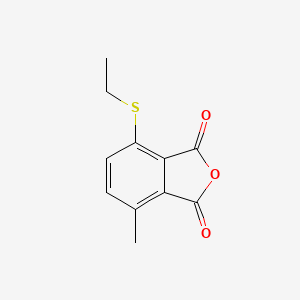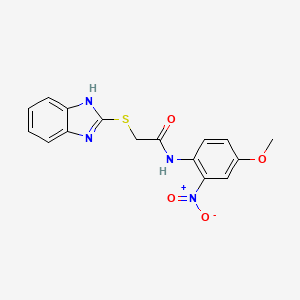
(3E)-N-(3-iodophenyl)-3-(2-pentanoylhydrazinylidene)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-N-(3-IODOPHENYL)-3-(PENTANAMIDOIMINO)BUTANAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an iodophenyl group and a pentanamidoimino group attached to a butanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(3-IODOPHENYL)-3-(PENTANAMIDOIMINO)BUTANAMIDE typically involves the following steps:
Formation of the Iodophenyl Intermediate: The iodophenyl group can be introduced through an iodination reaction of a suitable phenyl precursor using iodine and an oxidizing agent such as hydrogen peroxide.
Formation of the Pentanamidoimino Intermediate: The pentanamidoimino group can be synthesized by reacting pentanamide with an appropriate amine under dehydrating conditions.
Coupling Reaction: The iodophenyl and pentanamidoimino intermediates are then coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of (3E)-N-(3-IODOPHENYL)-3-(PENTANAMIDOIMINO)BUTANAMIDE would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-N-(3-IODOPHENYL)-3-(PENTANAMIDOIMINO)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of phenol or aniline derivatives.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
Pharmaceutical Research: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Materials Science: Used in the development of new materials with specific properties such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of (3E)-N-(3-IODOPHENYL)-3-(PENTANAMIDOIMINO)BUTANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3E)-N-(3-BROMOPHENYL)-3-(PENTANAMIDOIMINO)BUTANAMIDE: Similar structure with a bromine atom instead of iodine.
(3E)-N-(3-CHLOROPHENYL)-3-(PENTANAMIDOIMINO)BUTANAMIDE: Similar structure with a chlorine atom instead of iodine.
Uniqueness
Iodine Substitution: The presence of the iodine atom in (3E)-N-(3-IODOPHENYL)-3-(PENTANAMIDOIMINO)BUTANAMIDE can impart unique properties such as increased molecular weight and potential for radioiodination, which can be useful in imaging studies.
Reactivity: The iodine atom can participate in specific chemical reactions that are not possible with bromine or chlorine analogs.
Propriétés
Formule moléculaire |
C15H20IN3O2 |
|---|---|
Poids moléculaire |
401.24 g/mol |
Nom IUPAC |
N-[(E)-[4-(3-iodoanilino)-4-oxobutan-2-ylidene]amino]pentanamide |
InChI |
InChI=1S/C15H20IN3O2/c1-3-4-8-14(20)19-18-11(2)9-15(21)17-13-7-5-6-12(16)10-13/h5-7,10H,3-4,8-9H2,1-2H3,(H,17,21)(H,19,20)/b18-11+ |
Clé InChI |
CXCXFKXYBQFJFH-WOJGMQOQSA-N |
SMILES isomérique |
CCCCC(=O)N/N=C(\C)/CC(=O)NC1=CC(=CC=C1)I |
SMILES canonique |
CCCCC(=O)NN=C(C)CC(=O)NC1=CC(=CC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4,6-dichlorophenol](/img/structure/B15016231.png)
![N-({N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B15016234.png)
![N'-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B15016235.png)
![(10-oxo-9,10-dihydroanthracene-9,9-diyl)dibenzene-4,1-diyl bis[2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate]](/img/structure/B15016257.png)
![6-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15016258.png)
![N'-[(E)-(3-Bromophenyl)methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B15016264.png)
![N'-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B15016265.png)

![Benzamide, 3,4-dimethoxy-N-[2-(2,4-dihydroxybenzylidenhydrazino)-2-oxoethyl]-](/img/structure/B15016275.png)
![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B15016279.png)
![N-({N'-[(1E)-1-(4-Methoxy-3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15016287.png)
![N-(4-{[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B15016288.png)

![(3E)-N-(4-chlorobenzyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15016307.png)
